molecular formula C18H19ClN4O5S B2928399 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 874805-37-5

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2928399
CAS No.: 874805-37-5
M. Wt: 438.88
InChI Key: QCSGCIAYCIGVAH-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS: 874805-37-5) is a synthetic small molecule with the molecular formula C₁₈H₁₉ClN₄O₅S and a molecular weight of 438.9 g/mol. Its structure features a central oxalamide core substituted with two distinct moieties:

  • A 3-((4-chlorophenyl)sulfonyl)oxazolidin-2-ylmethyl group, contributing sulfonamide and oxazolidine functionalities.
  • A pyridin-3-ylmethyl group, providing aromatic and hydrogen-bonding capabilities.

The SMILES notation (O=C(NCc1cccnc1)C(=O)NCC1OCCN1S(=O)(=O)c1ccc(Cl)cc1) highlights the connectivity of these groups .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSGCIAYCIGVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazolidin-2-yl and pyridin-3-ylmethyl moieties. These moieties are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Findings :

  • The 4-chloro substituent in the target compound likely improves metabolic stability compared to the 4-methoxy analog, which may exhibit better aqueous solubility due to the polar methoxy group .
  • The oxazolidine (5-membered) vs. oxazinan (6-membered) ring difference influences steric and conformational properties. Oxazinan’s larger ring could allow for better target binding in flexible enzyme pockets .

Pyridine Substitution Position

Compound Name Pyridine Position Impact on Bioactivity
Target Compound 3-position Pyridine N at 3-position may favor interactions with Asp/Glu residues in enzyme pockets.
Methoxy Analog 4-position 4-position N could alter hydrogen-bonding networks or π-π stacking with aromatic residues.

Key Findings :

  • The pyridin-3-ylmethyl group in the target compound may optimize interactions with specific catalytic residues (e.g., in kinases), whereas the pyridin-4-ylmethyl analog might shift binding orientation .

Comparison with Non-Oxalamide Analogs

describes a structurally distinct compound (Example 53) featuring a pyrazolo[3,4-d]pyrimidin core and fluorinated aryl groups. This highlights the diversity in scaffold design for optimizing pharmacokinetic properties.

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN4O4S, with a molecular weight of 398.87 g/mol. The compound features an oxazolidinone ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, and a sulfonamide group that enhances its biological activity.

PropertyValue
Molecular FormulaC16H20ClN4O4S
Molecular Weight398.87 g/mol
CAS Number874804-48-5
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This mechanism is similar to that of other oxazolidinones, such as linezolid, which act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.

Antimicrobial Properties

Research indicates that compounds in the oxazolidinone class exhibit significant antimicrobial activity against various gram-positive bacteria. The presence of the 4-chlorophenyl group may enhance the lipophilicity and overall efficacy against resistant strains.

A study conducted on related compounds highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may have similar properties.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although further research is necessary to elucidate these effects fully.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study evaluated various oxazolidinones against clinical isolates of MRSA. Results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • In Vitro Cancer Studies : In a recent study, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7), with IC50 values indicating potent anti-proliferative effects.

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